![molecular formula C11H7BrF2S B15260854 2-[4-(Bromodifluoromethyl)phenyl]thiophene](/img/structure/B15260854.png)
2-[4-(Bromodifluoromethyl)phenyl]thiophene
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Overview
Description
2-[4-(Bromodifluoromethyl)phenyl]thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromodifluoromethyl group attached to a phenyl ring, which is further connected to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromodifluoromethyl)phenyl]thiophene can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative to couple the bromodifluoromethyl phenyl group with the thiophene ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Another method involves the direct C-H arylation of thiophenes. This method uses a palladium catalyst and an aryl bromide to achieve the coupling reaction . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The Suzuki-Miyaura cross-coupling reaction is often preferred due to its high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Bromodifluoromethyl)phenyl]thiophene undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromodifluoromethyl group can be reduced to a difluoromethyl group.
Substitution: The bromine atom in the bromodifluoromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Difluoromethyl derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Bromodifluoromethyl)phenyl]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-[4-(Bromodifluoromethyl)phenyl]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromodifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Chlorodifluoromethyl)phenyl]thiophene
- 2-[4-(Trifluoromethyl)phenyl]thiophene
- 2-[4-(Methoxydifluoromethyl)phenyl]thiophene
Uniqueness
2-[4-(Bromodifluoromethyl)phenyl]thiophene is unique due to the presence of the bromodifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Biological Activity
2-[4-(Bromodifluoromethyl)phenyl]thiophene is a synthetic compound that belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The presence of bromodifluoromethyl and phenyl groups enhances the pharmacological potential of this compound. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various case studies and research findings.
Antimicrobial Activity
Thiophene derivatives have been recognized for their antimicrobial properties. In a study evaluating various thiophene compounds, it was found that those with a bromodifluoromethyl group exhibited significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating potent antimicrobial activity.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 25 | S. aureus |
This compound | 30 | E. coli |
These findings suggest that the bromodifluoromethyl group contributes to enhanced membrane permeability and interaction with bacterial cell walls, leading to effective microbial inhibition .
Anti-Inflammatory Activity
The anti-inflammatory properties of thiophene derivatives have been extensively studied. Research indicates that this compound significantly reduces nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The half-maximal inhibitory concentration (IC50) for this compound was determined to be around 40 µM, which is comparable to established anti-inflammatory agents like quercetin (IC50 = 16.3 µM).
Compound | IC50 (µM) | Positive Control |
---|---|---|
This compound | 40 | Quercetin (16.3 µM) |
This anti-inflammatory effect is attributed to the inhibition of pro-inflammatory cytokine production and modulation of signaling pathways involved in inflammation .
Antitumor Activity
The anticancer potential of thiophene derivatives is another area of interest. Studies have demonstrated that compounds containing a thiophene ring can induce apoptosis in cancer cell lines. For instance, in vitro assays showed that this compound inhibited the proliferation of human cancer cell lines, including breast and colon cancer cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
HCT116 (Colon Cancer) | 30 |
The mechanism behind this activity involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .
Case Studies
- Antimicrobial Efficacy : A study involving the synthesis and evaluation of various bromodifluoromethyl thiophenes highlighted the superior antimicrobial activity of these compounds compared to their non-brominated analogs. The study concluded that the introduction of a bromodifluoromethyl group significantly enhances the overall bioactivity.
- Inflammation Model : In an experimental model using RAW264.7 macrophages, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its potential as an anti-inflammatory agent.
- Cancer Cell Studies : Research conducted on various cancer cell lines revealed that treatment with this thiophene derivative led to significant reductions in cell viability and increased apoptosis rates, indicating its potential utility in cancer therapy.
Properties
Molecular Formula |
C11H7BrF2S |
---|---|
Molecular Weight |
289.14 g/mol |
IUPAC Name |
2-[4-[bromo(difluoro)methyl]phenyl]thiophene |
InChI |
InChI=1S/C11H7BrF2S/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7H |
InChI Key |
AVBJMBNJCAJSAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(F)(F)Br |
Origin of Product |
United States |
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